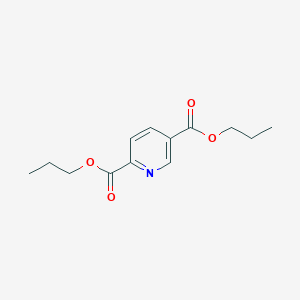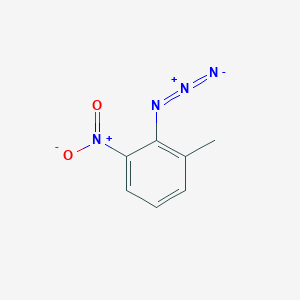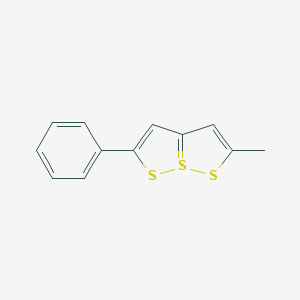
2-Methyl-5-phenyl-6a-thiathiophthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-phenyl-6a-thiathiophthene is a heterocyclic compound that has gained significant attention in the field of organic chemistry due to its unique properties and potential applications. This compound is also known as TTT or Thiophene-Tolane-Thiophene.
Mechanism Of Action
The mechanism of action of 2-Methyl-5-phenyl-6a-thiathiophthene involves the transfer of charge carriers through the molecule. The compound has a planar structure, which facilitates efficient charge transport along the pi-conjugated system.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of 2-Methyl-5-phenyl-6a-thiathiophthene. However, studies have shown that the compound is non-toxic and does not exhibit any significant cytotoxicity.
Advantages And Limitations For Lab Experiments
The advantages of using 2-Methyl-5-phenyl-6a-thiathiophthene in lab experiments include its high purity and stability, as well as its excellent charge transport properties. However, the limitations of the compound include its relatively high cost and the need for specialized equipment and expertise to synthesize and handle it.
Future Directions
There are several potential future directions for research involving 2-Methyl-5-phenyl-6a-thiathiophthene. These include:
1. Developing new synthetic methods to improve the yield and efficiency of the compound.
2. Investigating the use of 2-Methyl-5-phenyl-6a-thiathiophthene in other organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic memory devices.
3. Exploring the use of 2-Methyl-5-phenyl-6a-thiathiophthene in biomedical applications, such as drug delivery and bioimaging.
4. Studying the fundamental properties of the compound, such as its electronic structure and charge transport mechanisms, to gain a deeper understanding of its potential applications.
In conclusion, 2-Methyl-5-phenyl-6a-thiathiophthene is a promising compound with unique properties and potential applications in the field of organic electronics. Further research is needed to fully understand its properties and potential applications, and to develop new synthetic methods for its production.
Synthesis Methods
The synthesis of 2-Methyl-5-phenyl-6a-thiathiophthene involves the reaction of 2-thiophenecarboxaldehyde with 2-methylphenylboronic acid in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura cross-coupling reaction, leading to the formation of the desired product.
Scientific Research Applications
2-Methyl-5-phenyl-6a-thiathiophthene has been extensively studied for its potential applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The compound exhibits excellent charge transport properties, making it a promising candidate for use in electronic devices.
properties
CAS RN |
1016-98-4 |
|---|---|
Product Name |
2-Methyl-5-phenyl-6a-thiathiophthene |
Molecular Formula |
C12H10S3 |
Molecular Weight |
250.4 g/mol |
IUPAC Name |
3-methyl-7-phenyl-1λ4,2,8-trithiabicyclo[3.3.0]octa-1(5),3,6-triene |
InChI |
InChI=1S/C12H10S3/c1-9-7-11-8-12(14-15(11)13-9)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
PLHURWKLVJJSMF-UHFFFAOYSA-N |
SMILES |
CC1=CC2=S(S1)SC(=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC2=S(S1)SC(=C2)C3=CC=CC=C3 |
Other CAS RN |
1016-98-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




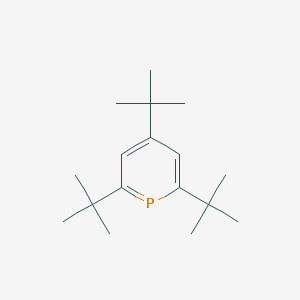
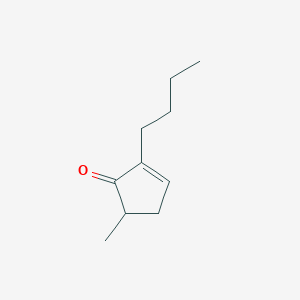
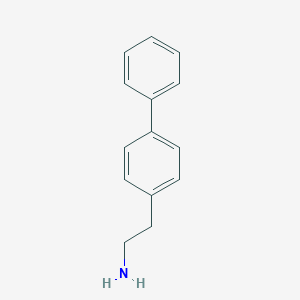
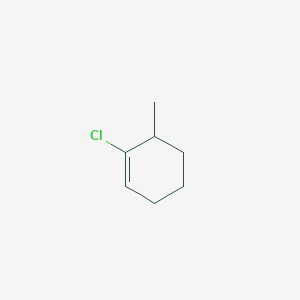
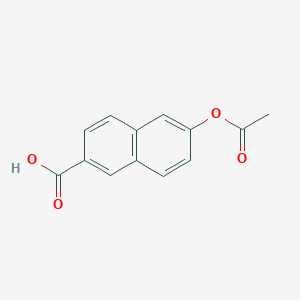
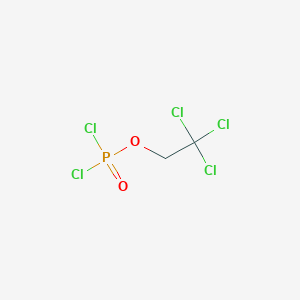
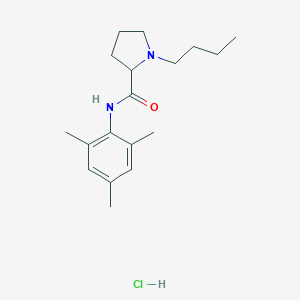
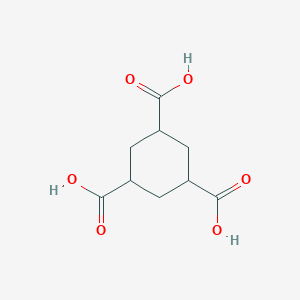
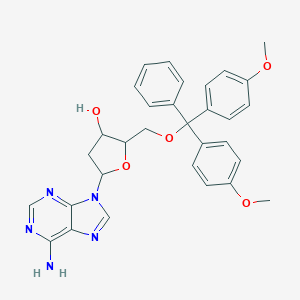
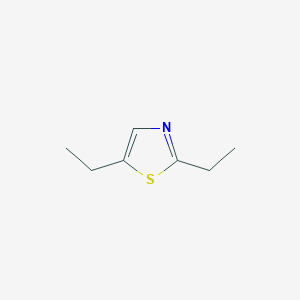
![9,10-Anthracenedione, 1-amino-2-[[2-(dimethylamino)ethyl]thio]-4-(phenylamino)-](/img/structure/B93844.png)
